molecular formula C5H5N3O3 B1418196 (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid CAS No. 1394306-92-3

(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid

Cat. No. B1418196
M. Wt: 155.11 g/mol
InChI Key: KVHXGAAKITUNCJ-UPHRSURJSA-N
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Description

“(2Z)-3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 .


Molecular Structure Analysis

The molecular structure of “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” consists of a 1,2,4-triazole ring attached to an acrylic acid moiety . The presence of the hydroxy group on the triazole ring may influence its reactivity and interactions with other molecules.

Scientific Research Applications

1. Polymer Modification and Medical Applications

  • Functional Modification of Polymers : A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including some related to the 1,2,4-triazole structure. These modifications showed enhanced thermal stability and promising biological activities, indicating potential for medical applications.

2. Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Baskar et al. (2014) conducted research on photo-cross-linkable polymers, including a derivative similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid. This study, detailed in Progress in Organic Coatings, found that these polymers acted as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting their application in industrial corrosion protection.

3. Antimicrobial and Biocide Properties

  • Biocide Polymers : Hartmann, Bauer, and Wermann (1985) synthesized polymeric herbicides by reacting poly(acrylic acid)s with 1,2,4-triazole derivatives, exhibiting potential as biocide polymers. The study, published in Polymer Bulletin, highlighted the herbicidal and fungicidal potential of these compounds.

4. Photovoltaic Applications

  • Organic Sensitizers for Solar Cells : Kim et al. (2006) engineered organic sensitizers with structures similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid for solar cell applications. As detailed in their study in the Journal of the American Chemical Society, these sensitizers showed high efficiency in converting sunlight to electricity, indicating their utility in renewable energy technologies.

Future Directions

The future directions for research on “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by triazole derivatives, there is potential for the development of new pharmaceuticals and other applications .

properties

IUPAC Name

(Z)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHXGAAKITUNCJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid
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(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid
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(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid

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